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Compound of Interest

Compound Name:
2-(Bromomethyl)-1-iodo-4-

(trifluoromethyl)benzene

Cat. No.: B1345789 Get Quote

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis,

and applications of key halogenated trifluoromethylbenzene intermediates. Primarily focusing

on the well-documented and versatile compound 2-Bromo-1-iodo-4-(trifluoromethyl)benzene,

this document also addresses the distinct, yet related, 2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene. This guide is intended to serve as a vital resource for professionals

in organic synthesis, medicinal chemistry, and materials science, offering detailed data,

experimental insights, and workflow visualizations to facilitate research and development.

Nomenclature and Structural Clarification
It is crucial to distinguish between two related, but structurally different, compounds that are

sometimes conflated. The primary focus of this guide, 2-Bromo-1-iodo-4-

(trifluoromethyl)benzene, features bromine and iodine atoms directly attached to the aromatic

ring. In contrast, 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene contains a brominated

methyl group (a benzyl bromide moiety) attached to the ring. This structural difference

profoundly impacts their reactivity and synthetic applications.

Compound A: 2-Bromo-1-iodo-4-(trifluoromethyl)benzene
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Compound B: 2-(Bromomethyl)-1-iodo-4-(trifluoromethyl)benzene

This guide will primarily detail the properties and applications of Compound A, for which

extensive data is available, while providing known information for Compound B.

Physicochemical and Spectroscopic Data
Quantitative data for these compounds are summarized below. This information is critical for

reaction planning, safety assessment, and analytical characterization.

Key Properties of 2-Bromo-1-iodo-4-
(trifluoromethyl)benzene
This compound is a highly versatile synthetic intermediate, valued for its distinct reactive sites.

[1] The trifluoromethyl group (-CF3) is a strong electron-withdrawing group that influences the

electronic properties of the benzene ring, which can enhance metabolic stability, lipophilicity,

and binding affinity in drug candidates.[1]

Property Value Reference

IUPAC Name
2-Bromo-1-iodo-4-

(trifluoromethyl)benzene
[2][3][4][5]

CAS Number 481075-58-5 [2][4]

Molecular Formula C₇H₃BrF₃I [4]

Molecular Weight 350.90 g/mol [4]

Physical Form
Solid, Semi-solid, or liquid

lump
[5]

Melting Point 36-38.5 °C [1]

Boiling Point 236.9 ± 40.0 °C [1]

Purity Typically >97% (HPLC) [1][5]

Storage Conditions
2-8°C, Keep in dark place,

sealed in dry
[5]
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Spectroscopic Data for 2-Bromo-1-iodo-4-
(trifluoromethyl)benzene
Spectroscopic data is essential for the unambiguous identification and characterization of the

compound. While experimental spectra are often provided by suppliers upon request, typical

spectral data includes:

¹H NMR: The proton NMR spectrum will show signals in the aromatic region corresponding

to the three protons on the benzene ring.

¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven

carbon atoms.

¹⁹F NMR: A characteristic signal, typically a singlet, will be observed for the trifluoromethyl

group.

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and

characteristic isotopic patterns for bromine and iodine.

Infrared (IR) Spectroscopy: IR analysis will reveal characteristic absorption bands for C-H, C-

F, C-Br, C-I, and aromatic C=C bonds.

ChemicalBook provides access to various spectra for this compound, including ¹H NMR, IR,

and MS.[6]

Properties of 2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene
This compound is less documented in peer-reviewed literature but is available commercially. It

serves as a potent alkylating agent due to the reactive benzyl bromide group.
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Property Value Reference

IUPAC Name
2-(Bromomethyl)-1-iodo-4-

(trifluoromethyl)benzene
[7][8]

CAS Number 702641-06-3 [9][10]

Molecular Formula C₈H₅BrF₃I [9]

Molecular Weight 364.93 g/mol [9][11]

Melting Point 116 °C [10]

Density 2.091 g/cm³ [10]

Purity Typically ≥95-97% [7][9]

Synthesis and Experimental Protocols
Detailed experimental protocols for these compounds are often proprietary or found within

patent literature. However, generalized procedures based on established organic chemistry

principles can be outlined.

Generalized Synthesis of 2-Bromo-1-iodo-4-
(trifluoromethyl)benzene
The synthesis of polysubstituted benzene rings often involves a multi-step sequence. A

plausible, though generalized, synthetic route starting from 4-(trifluoromethyl)aniline could

involve the following steps:

Bromination: Introduction of a bromine atom ortho to the amino group.

Sandmeyer Reaction (Iodination): Conversion of the amino group to a diazonium salt,

followed by substitution with iodine.

Illustrative Protocol for a Sandmeyer-type Iodination:

Diazotization: Dissolve the starting aniline (e.g., 2-bromo-4-(trifluoromethyl)aniline) in an

aqueous acidic solution (e.g., H₂SO₄) and cool to 0-5 °C. Add a solution of sodium nitrite

(NaNO₂) dropwise while maintaining the low temperature to form the diazonium salt.
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Iodination: In a separate flask, dissolve potassium iodide (KI) in water. Slowly add the cold

diazonium salt solution to the KI solution. The reaction may be heated gently to drive it to

completion.

Workup and Purification: After the reaction is complete, extract the product with an organic

solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer with sodium

thiosulfate solution to remove excess iodine, followed by brine. Dry the organic layer over an

anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure. The crude

product is then purified, typically by column chromatography or recrystallization.

Generalized Synthesis of 2-(Bromomethyl)-1-iodo-4-
(trifluoromethyl)benzene
This compound would likely be synthesized from a precursor containing a methyl group, such

as 1-iodo-2-methyl-4-(trifluoromethyl)benzene.

Illustrative Protocol for Radical Bromination:

Reaction Setup: Dissolve the methylated starting material in a non-polar solvent such as

carbon tetrachloride (CCl₄) or cyclohexane in a flask equipped with a reflux condenser and a

light source (e.g., a UV lamp).

Initiation: Add a radical initiator, such as N-Bromosuccinimide (NBS) and a small amount of a

radical initiator like benzoyl peroxide (BPO).

Reaction: Heat the mixture to reflux and irradiate with the lamp to initiate the radical chain

reaction. Monitor the reaction by TLC or GC-MS until the starting material is consumed.

Workup and Purification: Cool the reaction mixture and filter off the succinimide byproduct.

Wash the filtrate with water and brine, then dry over anhydrous MgSO₄. After filtration and

solvent evaporation, purify the resulting benzyl bromide by column chromatography or

recrystallization.

Reactivity and Synthetic Applications
The unique arrangement of substituents in 2-Bromo-1-iodo-4-(trifluoromethyl)benzene makes it

an exceptionally valuable tool in modern organic synthesis.
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Regioselective Cross-Coupling Reactions
The primary utility of this compound lies in the differential reactivity of the carbon-iodine (C-I)

and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions.[1] The C-I

bond is weaker and thus more reactive towards oxidative addition to a Pd(0) catalyst than the

C-Br bond. This allows for selective functionalization at the iodo-position while leaving the

bromo-position intact for subsequent transformations.

This stepwise approach is a powerful strategy for the synthesis of complex, unsymmetrical

molecules, which is highly desirable in drug discovery.[1] Common cross-coupling reactions

include:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters.

Sonogashira Coupling: Reaction with terminal alkynes.

Stille Coupling: Reaction with organostannanes.

Generalized Protocol for Selective Suzuki-Miyaura Coupling at the C-I Position:

Reaction Setup: In a Schlenk flask, combine 2-Bromo-1-iodo-4-(trifluoromethyl)benzene (1.0

equiv.), the desired arylboronic acid (1.1-1.5 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-

5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 equiv.).

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.

Solvent Addition: Add a degassed solvent system, commonly a mixture like 1,4-

dioxane/water or toluene/ethanol/water.

Reaction: Heat the mixture with vigorous stirring (typically 80-100 °C) for several hours,

monitoring progress by TLC or LC-MS.

Workup: After cooling, dilute the mixture with water and an organic solvent (e.g., ethyl

acetate). Separate the layers, extract the aqueous phase, and combine the organic layers.

Wash with brine, dry over MgSO₄, and concentrate.

Purification: Purify the resulting 2-bromo-4-(trifluoromethyl)-1,1'-biphenyl derivative by flash

column chromatography. The remaining bromine can then be used in a second, often more
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forcing, cross-coupling reaction.

Mandatory Visualizations
Synthetic Utility Workflow
The following diagram illustrates the logical workflow for the sequential functionalization of 2-

Bromo-1-iodo-4-(trifluoromethyl)benzene using two distinct cross-coupling reactions.

Sequential Cross-Coupling Workflow

2-Bromo-1-iodo-4-(trifluoromethyl)benzene

First Cross-Coupling
(e.g., Suzuki, Sonogashira)

- Milder Conditions
- Selective at C-I bond

Reactant 1 (e.g., R1-B(OH)2)

Mono-functionalized Intermediate

Second Cross-Coupling
- More Forcing Conditions
- Reactive at C-Br bond

Reactant 2 (e.g., R2-SnBu3)

Di-substituted Final Product

Click to download full resolution via product page

Caption: Sequential functionalization via orthogonal cross-coupling reactions.
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Experimental Workflow for Suzuki Coupling
This diagram outlines the key steps in a typical laboratory procedure for a selective Suzuki-

Miyaura coupling reaction.
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Experimental Workflow: Selective Suzuki Coupling

Preparation

Reaction

Workup & Purification

Combine Halide, Boronic Acid, Base

Add Palladium Catalyst

Evacuate & Backfill with Argon

Add Degassed Solvent

Heat to 80-100 °C

Stir for 4-16 hours

Monitor by TLC/LC-MS

Cool & Dilute

Solvent Extraction

Dry & Concentrate

Column Chromatography

Pure Product

Isolated Product

Click to download full resolution via product page

Caption: A typical laboratory workflow for a Suzuki coupling experiment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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